molecular formula C16H12ClN3S B2441652 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 899740-33-1

3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No. B2441652
CAS RN: 899740-33-1
M. Wt: 313.8
InChI Key: RGGYAASMJAHWRS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a chemical compound with potential applications in scientific research. It is a pyridazine derivative that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

Interaction with Benzodiazepine Receptors

A study focused on the syntheses of imidazo[1,2-b]pyridazines, closely related to 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, revealed that these compounds exhibit selective interaction with central and mitochondrial benzodiazepine receptors. The research suggested that imidazo[1,2-b]pyridazines have higher selectivity for mitochondrial receptors compared to their imidazo[1,2-a]pyridine counterparts (Barlin, Davies & Harrison, 1997).

Synthesis and Reaction with Nucleophiles

Another study highlighted the synthesis of various derivatives of 3-[(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone, a structure akin to the compound . The derivatives were formed through reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles, indicating the compound’s potential for diverse chemical modifications (Sayed & Ali, 2007).

Biological and Antimicrobial Activity

The synthesis of novel arylazothiazole disperse dyes containing structures related to this compound demonstrated significant biological activities. These activities include antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests the compound's potential application in biological and medical fields (Khalifa et al., 2015).

Synthesis and Pharmacological Screening

A related compound, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, was synthesized and further modified to derive new pyrazolo[3,4-c]pyridazine derivatives. These derivatives were subjected to pharmacological screening, indicating the potential medicinal applications of such compounds (Zabska et al., 1998).

Herbicidal Activities

A study on 4-(3-Trifluoromethylphenyl)pyridazine, structurally related to the compound of interest, showed significant herbicidal activities. The derivatives synthesized in this study could inhibit chlorophyll and exhibited herbicidal activities against dicotyledonous plants, suggesting agricultural applications (Xu et al., 2008).

properties

IUPAC Name

3-(4-chlorophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)21-11-12-7-9-18-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGYAASMJAHWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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